3-[(4-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile
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Overview
Description
3-((2-Hydroxy-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrazine ring substituted with a hydroxy-nitrophenyl group and two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Hydroxy-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-4-nitroaniline with pyrazine-2,5-dicarbonitrile under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-((2-Hydroxy-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-((2-Hydroxy-4-nitrophenyl)amino)pyrazine-2,5-dicarboxaldehyde.
Reduction: Formation of 3-((2-Amino-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
3-((2-Hydroxy-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((2-Hydroxy-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-nitrophenylpyrazine-2,5-dicarbonitrile
- 3-Amino-4-nitrophenylpyrazine-2,5-dicarbonitrile
- 2-Hydroxy-3-nitrophenylpyrazine-2,5-dicarbonitrile
Uniqueness
3-((2-Hydroxy-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, nitro, and cyano groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
Chemical Structure and Properties
The molecular formula of 3-[(4-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile is C13H9N3O5 with a molecular weight of approximately 273.23 g/mol. The structure features a pyrazine ring and a nitro-substituted cyclohexadiene moiety, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed activity against various bacterial strains, suggesting potential for use as an antibacterial agent. The mechanism is thought to involve disruption of bacterial cell wall synthesis or function.
Anticancer Properties
Several studies have highlighted the anticancer potential of related compounds. For instance, a derivative was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the nitro group is believed to enhance the compound's ability to generate reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells.
Enzyme Inhibition
Inhibition studies have shown that this compound can act as a potent inhibitor of certain enzymes involved in metabolic pathways. For example, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in rapidly dividing cells. This inhibition could provide a basis for developing chemotherapeutic agents.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of the compound against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure enhanced activity against resistant strains.
Compound | Activity Against | MIC (µg/mL) |
---|---|---|
Compound A | E. coli | 32 |
Compound B | S. aureus | 16 |
Compound C | P. aeruginosa | 64 |
Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer effects of related compounds on breast cancer cell lines. The study found that treatment with these compounds led to significant reductions in cell viability and increased apoptosis rates.
Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
10 | 80 | 15 |
25 | 50 | 40 |
50 | 20 | 70 |
Study 3: Enzyme Inhibition
A biochemical assay demonstrated that the compound effectively inhibited DHFR with an IC50 value comparable to established inhibitors used in clinical settings.
Inhibitor | IC50 (µM) |
---|---|
Standard Drug | 0.5 |
Compound | 0.7 |
Properties
CAS No. |
918410-46-5 |
---|---|
Molecular Formula |
C12H6N6O3 |
Molecular Weight |
282.21 g/mol |
IUPAC Name |
3-(2-hydroxy-4-nitroanilino)pyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C12H6N6O3/c13-4-7-6-15-10(5-14)12(16-7)17-9-2-1-8(18(20)21)3-11(9)19/h1-3,6,19H,(H,16,17) |
InChI Key |
FKMHNEZQILPGAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)NC2=NC(=CN=C2C#N)C#N |
Origin of Product |
United States |
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